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Compound of Interest

Compound Name: YM 900

Cat. No.: B1683505 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information and guidance on considering and investigating the

potential off-target effects of YM-900 (also known as YM90K), a potent AMPA/kainate receptor

antagonist. Given the critical importance of understanding a compound's selectivity, this guide

offers troubleshooting advice, frequently asked questions, and detailed experimental protocols

to empower researchers to confidently assess the specificity of YM-900 in their experimental

systems.

Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target binding affinities of YM-900?

A1: YM-900 is a selective antagonist for AMPA and kainate receptors. Published data indicates

its binding affinity (Ki) for several glutamate receptor subtypes. While comprehensive public

data from broad off-target screening panels is limited, the available information provides a

starting point for assessing its selectivity.[1]

Data Presentation: YM-900 Binding Affinity
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Target Receptor Ki (µM)

AMPA 0.084

Kainate 2.2

NMDA (L-glutamate site) >100

Glycine (strychnine-insensitive site) 37

This data is derived from radioligand binding assays using rat brain membranes.[1]

Q2: What are the potential functional consequences of YM-900's primary activity on

AMPA/kainate receptors?

A2: As an antagonist of AMPA and kainate receptors, YM-900 is expected to inhibit excitatory

neurotransmission in the central nervous system. This can lead to neuroprotective effects in

models of ischemic stroke.[1] However, this antagonism can also lead to a range of

physiological effects that should be considered in the context of your experiments.

Q3: What are the general, potential off-target or mechanism-based side effects associated with

AMPA/kainate receptor antagonists?

A3: While specific adverse event data for YM-900 in clinical trials is not readily available, the

broader class of AMPA and kainate receptor antagonists has been associated with a range of

potential side effects. These are important to consider as they may manifest as unexpected

phenotypes in your experimental models. Potential effects include, but are not limited to,

dizziness, headache, and somnolence. It is crucial to perform dose-response studies and

include appropriate controls to differentiate on-target from potential off-target effects.

Q4: How can I experimentally assess the potential off-target effects of YM-900 in my system?

A4: A multi-faceted approach is recommended to investigate potential off-target effects. This

includes performing competition radioligand binding assays against a panel of relevant

receptors, conducting functional assays to measure the inhibition of other signaling pathways,

and using a structurally unrelated AMPA/kainate antagonist as a control to ensure the observed

phenotype is not compound-specific. Detailed protocols for these approaches are provided

below.
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Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays.

Possible Cause: Off-target effects of YM-900 at the concentration used.

Troubleshooting Steps:

Perform a dose-response curve: Determine the minimal effective concentration for the on-

target effect and observe if the unexpected phenotype appears only at higher

concentrations.

Use a structurally unrelated AMPA/kainate antagonist: If a different antagonist for the

same target does not reproduce the unexpected phenotype, it may suggest an off-target

effect of YM-900.

Conduct a cell viability assay: Ensure the observed phenotype is not due to cytotoxicity at

the concentrations of YM-900 being used.

Issue 2: Difficulty in distinguishing on-target versus off-target effects in electrophysiological

recordings.

Possible Cause: YM-900 may be modulating other ion channels or receptors that are active

in your preparation.

Troubleshooting Steps:

Apply specific agonists and antagonists for other potential targets: Systematically block

other potential off-target channels or receptors to see if the effect of YM-900 is altered.

Vary the holding potential: Some ion channels are voltage-dependent. Altering the

membrane potential can help to isolate the contribution of different channels to the

observed effect.

Use a concentration range of YM-900: On-target effects should occur at concentrations

consistent with its known Ki, while off-target effects may require higher concentrations.
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Experimental Protocols
Protocol 1: Competition Radioligand Binding Assay to
Determine YM-900 Affinity for a Suspected Off-Target
Receptor
Objective: To quantitatively measure the binding affinity of YM-900 for a specific receptor of

interest (the "suspected off-target").

Materials:

Cell membranes or tissue homogenates expressing the receptor of interest.

A specific radioligand for the receptor of interest (e.g., [³H]-labeled antagonist).

YM-900 stock solution (in an appropriate solvent, e.g., DMSO).

Binding buffer (specific to the receptor being assayed).

Wash buffer (ice-cold).

Glass fiber filters.

Scintillation fluid.

Scintillation counter.

96-well filter plates.

Plate shaker.

Methodology:

Prepare a dilution series of YM-900: Serially dilute the YM-900 stock solution in binding

buffer to cover a wide concentration range (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

Set up the binding reaction: In a 96-well plate, add in the following order:
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Binding buffer.

A fixed concentration of the radioligand (typically at or below its Kd value).

The diluted YM-900 or vehicle control.

The membrane preparation.

Incubate: Incubate the plate at a specific temperature and for a sufficient duration to reach

binding equilibrium (this will need to be optimized for the specific receptor). Gentle agitation

on a plate shaker is recommended.

Terminate the reaction: Rapidly filter the contents of each well through the glass fiber filters

using a vacuum manifold.

Wash: Wash the filters multiple times with ice-cold wash buffer to remove unbound

radioligand.

Measure radioactivity: Place the filters in scintillation vials, add scintillation fluid, and count

the radioactivity using a scintillation counter.

Data Analysis:

Determine the specific binding by subtracting the non-specific binding (measured in the

presence of a saturating concentration of a known unlabeled ligand for the target receptor)

from the total binding.

Plot the percentage of specific binding against the logarithm of the YM-900 concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Imaging Functional Assay to Assess
Off-Target Activity
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Objective: To determine if YM-900 functionally inhibits a Gq-coupled G protein-coupled receptor

(GPCR) or a ligand-gated ion channel that signals through calcium influx.

Materials:

Cells expressing the suspected off-target receptor.

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

YM-900 stock solution.

A known agonist for the suspected off-target receptor.

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

A fluorescence plate reader or microscope capable of kinetic measurements.

Methodology:

Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and grow to

confluency.

Dye Loading: Incubate the cells with the calcium-sensitive dye according to the

manufacturer's instructions.

Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with

various concentrations of YM-900 or vehicle control for a defined period.

Agonist Stimulation and Signal Detection:

Place the plate in the fluorescence reader.

Establish a baseline fluorescence reading.

Inject the agonist for the suspected off-target receptor into the wells.

Immediately begin kinetic measurement of the fluorescence signal over time.

Data Analysis:
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Measure the peak fluorescence response for each well.

Normalize the data to the response of the vehicle control.

Plot the percentage of inhibition against the logarithm of the YM-900 concentration.

Fit the data to determine the IC₅₀ value for the functional inhibition.

Mandatory Visualizations
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Experimental Workflow for Assessing Off-Target Effects
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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